3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea

Structural differentiation Building blocks SAR studies

3-(2-Chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea (CAS 863669-63-0) is a synthetic urea derivative with a molecular formula of C₁₂H₁₃ClN₂O₄ and a molecular weight of 284.69 g/mol. The compound features a chloroacetyl group linked via a urea bridge to a 3,4-dihydro-2H-1,5-benzodioxepin scaffold, a seven-membered dioxepin ring fused to a benzene ring.

Molecular Formula C12H13ClN2O4
Molecular Weight 284.7
CAS No. 863669-63-0
Cat. No. B2580322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea
CAS863669-63-0
Molecular FormulaC12H13ClN2O4
Molecular Weight284.7
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)NC(=O)NC(=O)CCl)OC1
InChIInChI=1S/C12H13ClN2O4/c13-7-11(16)15-12(17)14-8-2-3-9-10(6-8)19-5-1-4-18-9/h2-3,6H,1,4-5,7H2,(H2,14,15,16,17)
InChIKeyMONUWPFXMLUCMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863669-63-0: 3-(2-Chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea – Chemical Identity and Baseline Properties


3-(2-Chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea (CAS 863669-63-0) is a synthetic urea derivative with a molecular formula of C₁₂H₁₃ClN₂O₄ and a molecular weight of 284.69 g/mol [1]. The compound features a chloroacetyl group linked via a urea bridge to a 3,4-dihydro-2H-1,5-benzodioxepin scaffold, a seven-membered dioxepin ring fused to a benzene ring . It is catalogued as a building block and research chemical, routinely supplied at 95% purity by multiple vendors including Enamine (EN300-14283), Fluorochem (F652600), and Leyan (1305211) [2]. Computed physicochemical properties from PubChem include XLogP3-AA of 2 and a topological polar surface area of 76.7 Ų [1]. Preliminary annotations suggest potential activity as an allosteric modulator of cannabinoid CB1 receptors, though peer-reviewed quantitative confirmation is not yet available in the public domain .

Why Generic Substitution of 863669-63-0 with In-Class Analogs Is Not Guaranteed


The 3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea scaffold integrates three distinct structural features—a chloroacetyl electrophile, an acylurea linker, and a 1,5-benzodioxepin ring—that together define its reactivity profile and putative biological recognition [1]. The chloroacetyl group provides an electrophilic site for covalent modification of nucleophilic residues, a feature absent in the non-chloroacetylated parent compound (CAS 757220-94-3), which carries only a terminal urea . The 1,5-benzodioxepin ring differs from the 1,4-benzodioxin ring found in the closely related compound CAS 571149-70-7, altering ring size (seven-membered vs. six-membered), conformational flexibility, and oxygen lone-pair orientation—parameters that can shift binding mode and selectivity . These structural distinctions mean that swapping one benzodioxepin-urea congener for another without experimental validation risks loss of the intended chemical biology or biochemical probe phenotype.

Product-Specific Quantitative Evidence Guide for 863669-63-0


Molecular Weight and Formula Differentiation from the Non-Chloroacetyl Parent Compound

The target compound bears a chloroacetyl substituent (Cl-CH₂-C(=O)-) on the terminal urea nitrogen, increasing its molecular weight by 76.48 g/mol relative to the unsubstituted parent urea, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea (CAS 757220-94-3) [1][2]. The molecular formula shifts from C₁₀H₁₂N₂O₃ to C₁₂H₁₃ClN₂O₄, introducing one chlorine atom and augmenting both hydrogen bond acceptor count (from 3 to 4) and lipophilicity (XLogP3-AA from ~0.45 to 2) [1][2]. This structural modification equips the compound with an electrophilic chloroacetyl warhead capable of covalent engagement with cysteine or serine nucleophiles, a feature entirely absent in the non-chloroacetyl analog [3].

Structural differentiation Building blocks SAR studies

Ring-Size Differentiation: 1,5-Benzodioxepin vs. 1,4-Benzodioxin Scaffold Comparison

3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea incorporates a seven-membered 1,5-benzodioxepin ring, whereas the commercially available analog CAS 571149-70-7 contains a six-membered 1,4-benzodioxin ring [1]. The additional methylene unit in the dioxepin expands the O–O distance and increases ring puckering flexibility. Computed molecular weight differs by 14.02 g/mol (284.69 vs. 270.67 g/mol) [1]. The 1,4-benzodioxin analog is annotated as a voltage-gated potassium channel (Kv1.1/Kv1.2) peptide inhibitor , while the 1,5-benzodioxepin compound is annotated as a putative CB1 allosteric modulator , indicating that the ring-size difference directs target selectivity.

Scaffold hopping Conformational analysis Receptor fit

Purity Specification and Vendor Availability Comparison

Multiple vendors list CAS 863669-63-0 at a minimum purity of 95%, with Fluorochem (F652600) specifying 95%+ [1]. The compound is available from Enamine (EN300-14283), Leyan (1305211), and Fluorochem, with package sizes ranging from 50 mg to 5 g . In contrast, the 1,4-benzodioxin analog CAS 571149-70-7 is priced at $168/100 mg and $346/1 g (AKSci, 4-week lead time), indicating a more constrained supply chain . The parent urea CAS 757220-94-3 is listed at 95% purity but is available from fewer suppliers .

Quality control Procurement Reproducibility

Hydrogen Bond Donor/Acceptor Profile and Its Implications for Target Engagement

The target compound presents 2 hydrogen bond donors (both urea NHs) and 4 hydrogen bond acceptors (urea carbonyl, chloroacetyl carbonyl, two dioxepin oxygens), as computed by PubChem [1]. In comparison, the parent urea CAS 757220-94-3 has 3 HBD and 3 HBA [2]. The shift from a 3:3 to a 2:4 HBD:HBA ratio, coupled with the increased logP, alters the compound's pharmacophoric fingerprint in ways that could affect bioavailability and off-target profiles if used in cellular assays [3].

Pharmacophore Binding site Medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for 863669-63-0


Covalent Probe Design Targeting Cannabinoid Receptor Allosteric Sites

The chloroacetyl warhead enables covalent labeling of nucleophilic residues within CB1 receptor allosteric binding pockets. This compound may serve as a starting scaffold for developing negative allosteric modulators (NAMs) that attenuate orthosteric agonist signaling without directly competing for the orthosteric site . Researchers should verify target engagement using washout-resistant binding assays or mass spectrometry-based proteomics to confirm covalent modification.

Structure-Activity Relationship (SAR) Studies of Benzodioxepin-Urea Libraries

The compound provides a versatile urea scaffold for systematic SAR exploration. The chloroacetyl group can be used as a handle for further derivatization (e.g., substitution with amines, thiols, or azides via nucleophilic displacement) to generate focused compound libraries [1]. The 1,5-benzodioxepin core offers conformational diversity distinct from the more common 1,4-benzodioxin scaffold, potentially accessing unique chemical space.

Chemical Biology Tool for Electrophilic Fragment-Based Screening

With its moderate molecular weight (284.69 Da) and balanced physicochemical properties (logP ~2, TPSA 76.7 Ų), the compound qualifies as a fragment-like electrophilic probe suitable for covalent fragment screening campaigns [2]. The chloroacetyl group can form reversible or irreversible covalent adducts with cysteine residues, enabling identification of ligandable sites on protein targets via MS-based screening workflows.

Analytical Reference Standard for Benzodioxepin-Containing Compound Characterization

The compound is catalogued as a reference standard (C640338) by multiple suppliers and can serve as an analytical benchmark for HPLC, LC-MS, or NMR characterization of benzodioxepin-containing chemical series . Its well-defined InChIKey (MONUWPFXMLUCMS-UHFFFAOYSA-N) and SMILES string facilitate unambiguous database registration and cheminformatic processing.

Quote Request

Request a Quote for 3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.